molecular formula C9H18O8 B1260351 1-O-glyceryl beta-D-galactofuranoside

1-O-glyceryl beta-D-galactofuranoside

Cat. No. B1260351
M. Wt: 254.23 g/mol
InChI Key: JENUEQCXPPJTDV-NFRPEMGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-glyceryl beta-D-galactofuranoside is a D-galactosylglycerol that is glycerol in which one of the primary hydroxy groups has been converted into the corresponding beta-D-galactofuranosyl derivative. It derives from a beta-D-galactofuranose and a glycerol.

Scientific Research Applications

Synthesis and Evaluation in Drug Design

1-O-glyceryl beta-D-galactofuranoside has significant implications in drug design due to its role in the synthesis of galactofuranosides. Galactofuranose, a key component in this process, is absent in mammals but prevalent in bacteria, protozoa, and fungi, making it a target for drug development against pathogenic mycobacteria. An innovative chemoenzymatic synthesis route using alpha-l-arabinofuranosidase has been developed for producing beta-D-galactofuranosides, which could be instrumental in drug design (Rémond et al., 2005).

Immunomodulatory Effects

Studies have shown that certain galactofuranoside derivatives, like methyl β-galactofuranoside, can modulate immune responses. These compounds have been observed to enhance the phagocytic capabilities of macrophages and influence cytokine levels and iNOS expression in vivo, which suggests potential applications in immunotherapy or as modulators in inflammatory conditions (Sassaki et al., 2013).

Inhibitors for Beta-D-galactofuranosidase

1-Thio-beta-D-galactofuranosides, a variation of galactofuranosides, have been synthesized and tested as inhibitors of beta-D-galactofuranosidase, an enzyme relevant in the study of parasite glycoconjugates. These compounds, particularly the 4-aminophenyl-1-thio-beta-D-galactofuranoside, have shown promise as inhibitors, indicating potential applications in developing treatments for parasitic infections (Marino et al., 1998).

Galactofuranose-Containing Glycoconjugates

The role of galactofuranose in various glycoconjugates, particularly in the cell walls of pathogenic microorganisms, highlights the importance of 1-O-glyceryl beta-D-galactofuranoside in biomedical research. The unique presence of galactofuranose in these organisms, as opposed to mammals, offers a distinct target for developing novel therapeutic strategies against fungal and parasitic diseases (Lederkremer & Colli, 1995).

properties

Product Name

1-O-glyceryl beta-D-galactofuranoside

Molecular Formula

C9H18O8

Molecular Weight

254.23 g/mol

IUPAC Name

(2S,3R,4R,5R)-2-[(1R)-1,2-dihydroxyethyl]-5-(2,3-dihydroxypropoxy)oxolane-3,4-diol

InChI

InChI=1S/C9H18O8/c10-1-4(12)3-16-9-7(15)6(14)8(17-9)5(13)2-11/h4-15H,1-3H2/t4?,5-,6-,7-,8+,9-/m1/s1

InChI Key

JENUEQCXPPJTDV-NFRPEMGSSA-N

Isomeric SMILES

C([C@H]([C@H]1[C@@H]([C@H]([C@@H](O1)OCC(CO)O)O)O)O)O

Canonical SMILES

C(C(COC1C(C(C(O1)C(CO)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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